molecular formula C52H70O35 B15145603 L-Glc2Ac3Ac4Ac6Ac(b1-4)L-Glc2Ac3Ac6Ac(b1-4)L-Glc2Ac3Ac6Ac(a1-4)L-Glc1Ac2Ac3Ac6Ac

L-Glc2Ac3Ac4Ac6Ac(b1-4)L-Glc2Ac3Ac6Ac(b1-4)L-Glc2Ac3Ac6Ac(a1-4)L-Glc1Ac2Ac3Ac6Ac

Cat. No.: B15145603
M. Wt: 1255.1 g/mol
InChI Key: NKUTUOSZFVYRTC-KPZAUNOASA-N
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Description

The compound L-Glc2Ac3Ac4Ac6Ac(β1-4)L-Glc2Ac3Ac6Ac(β1-4)L-Glc2Ac3Ac6Ac(α1-4)L-Glc1Ac2Ac3Ac6Ac is a highly acetylated tetrasaccharide with a unique branched structure. Each glucose (Glc) residue is acetylated at specific hydroxyl positions (2, 3, 4, or 6), and the linkages between residues include β1-4 and α1-4 glycosidic bonds.

Key structural features:

  • Residue 1: L-Glc2Ac3Ac4Ac6Ac (β1-4 linkage to Residue 2).
  • Residue 2: L-Glc2Ac3Ac6Ac (β1-4 linkage to Residue 3).
  • Residue 3: L-Glc2Ac3Ac6Ac (α1-4 linkage to Residue 4).
  • Residue 4: L-Glc1Ac2Ac3Ac6Ac (terminal residue).

The α1-4 linkage in Residue 3 introduces stereochemical variability, which may influence binding specificity compared to purely β-linked oligosaccharides .

Properties

Molecular Formula

C52H70O35

Molecular Weight

1255.1 g/mol

IUPAC Name

[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-3-[(2R,3S,4R,5S,6S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2S,3S,4R,5S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49?,50+,51-,52+/m0/s1

InChI Key

NKUTUOSZFVYRTC-KPZAUNOASA-N

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](O[C@H]([C@H]([C@@H]2OC(=O)C)OC(=O)C)O[C@H]3[C@@H](OC([C@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Acetylation Pattern Linkages Biological Relevance Key References
L-Glc2Ac3Ac4Ac6Ac(β1-4)L-Glc2Ac3Ac6Ac(β1-4)L-Glc2Ac3Ac6Ac(α1-4)L-Glc1Ac2Ac3Ac6Ac 2,3,4,6; 2,3,6; 2,3,6; 1,2,3,6 β1-4, β1-4, α1-4 Hypothesized immune modulation
Neu5Ac(α2-3)Gal(β1-4)GlcNAc(β1-2)Man(α1-3)[...]Man(β1-4)GlcNAc Sialylation at Neu5Ac; no acetylation β1-4, β1-2, α1-3 Cell-cell interaction (e.g., Lewis X)
Gal(β1-4)GlcNAc(β1-2)Man(α1-6)[Fuc(α1-3)]GlcNAc Fucosylation at Fuc(α1-3) β1-4, β1-2, α1-6 Cancer biomarker (e.g., Lc3Cer)
GlcNAc(β1-3)Gal(β1-4)GlcNAc(β1-3)Gal(β1-4)Glc-1Cer No acetylation; ceramide anchor β1-3, β1-4 Lipid raft signaling

Key Differences and Research Findings

Acetylation vs. Sialylation/Fucosylation :

  • The target compound’s extensive acetylation distinguishes it from sialylated (e.g., Neu5Ac-containing) or fucosylated glycans. Acetylation may enhance solubility and reduce enzymatic degradation compared to sialic acid-terminated structures .
  • In contrast, sialylated compounds like Neu5Ac(α2-3)Gal(β1-4)GlcNAc are critical for viral adhesion (e.g., influenza) but lack the steric bulk of acetyl groups .

Linkage Stereochemistry :

  • The α1-4 linkage in the target compound contrasts with the β1-4 linkages dominating in lacto-series glycolipids (e.g., Lc3Cer, Lc5Cer). This α-linkage may limit interactions with β-specific lectins or antibodies .

Functional Implications: While Gal(β1-4)GlcNAc(β1-2)Man structures are implicated in cancer progression, the target compound’s acetylation could mask epitopes recognized by monoclonal antibodies like TE-5 or MAC-1 . Structural analogs with ceramide anchors (e.g., GlcNAc(β1-3)Gal(β1-4)Glc-1Cer) exhibit membrane localization, whereas the acetylated tetrasaccharide may exist in soluble form .

Technical Challenges: The compound’s complexity complicates synthesis and characterization. Tools like DrawGlycan-SNFG (used for annotating Neu5Ac and Gal linkages) may require customization to visualize its acetylation patterns .

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